1-Cyclohexyl-2-methyl-2-propanol
Overview
Description
1-Cyclohexyl-2-methyl-2-propanol is an organic compound with the molecular formula C₁₀H₂₀O and a molecular weight of 156.27 g/mol It is a tertiary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-methyl-2-propanol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with acetone, followed by hydrolysis. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of cyclohexanone in the presence of a methylating agent. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexyl methyl ketone using oxidizing agents like chromic acid.
Reduction: The compound can be reduced to cyclohexyl methyl ether in the presence of reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sulfuric acid.
Major Products:
Oxidation: Cyclohexyl methyl ketone.
Reduction: Cyclohexyl methyl ether.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
1-Cyclohexyl-2-methyl-2-propanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-methyl-2-propanol involves its interaction with specific molecular targets. As a tertiary alcohol, it can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound’s hydroxyl group can participate in hydrogen bonding, making it a versatile molecule in biochemical pathways .
Comparison with Similar Compounds
Cyclohexanol: A primary alcohol with a similar cyclohexyl group but different reactivity due to its primary hydroxyl group.
2-Methyl-2-propanol: A tertiary alcohol with a similar structure but without the cyclohexyl group.
Cyclohexylmethanol: A secondary alcohol with a cyclohexyl group but different reactivity due to its secondary hydroxyl group.
Uniqueness: 1-Cyclohexyl-2-methyl-2-propanol stands out due to its tertiary alcohol structure, which imparts unique reactivity and stability compared to primary and secondary alcohols.
Properties
IUPAC Name |
1-cyclohexyl-2-methylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-10(2,11)8-9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIXVTPYOOVPIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203861 | |
Record name | 1-Cyclohexyl-2-methyl-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5531-30-6 | |
Record name | 1-Cyclohexyl-2-methyl-2-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005531306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclohexyl-2-methyl-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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